molecular formula C5H15NO3P+ B1219417 2-Trimethylaminoethylphosphonic acid CAS No. 5148-60-7

2-Trimethylaminoethylphosphonic acid

Cat. No. B1219417
CAS RN: 5148-60-7
M. Wt: 168.15 g/mol
InChI Key: VCANKBLUHKRQLL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-trimethylaminoethylphosphonic acid is a quaternary ammonium ion where three methyl groups and one 2-phosphoethyl group are attached to the nitrogen. It has a role as a mouse metabolite. It derives from a phosphonic acid.

Scientific Research Applications

Plant Growth and Agriculture

  • Latex Production in Rubber Trees : Derouet, Cauret, and Brosse (2003) synthesized derivatives of ethephon to improve latex production in rubber trees (Hevea brasiliensis) with prolonged stimulating activity (Derouet, Cauret, & Brosse, 2003).
  • Butyrylcholinesterase Inhibitors : Zhang and Casida (2002) explored the synthesis and properties of 2-chloro-1-(substituted-phenyl)ethylphosphonic acids as inhibitors of butyrylcholinesterase, a key enzyme in neurobiology (Zhang & Casida, 2002).
  • Crop Yield and Tillering : Foster, Reid, and Taylor (1991) investigated the effects of ethephon on tillering and yield in barley, showing its impact on crop growth (Foster, Reid, & Taylor, 1991).

Plant Physiology

  • Apical Development in Barley : Ma and Smith (1991) studied the influence of ethephon on the apical development of barley, highlighting its role in plant physiology (Ma & Smith, 1991).
  • Sex Expression in Cucumber Plants : Iwahori, Lyons, and Smith (1970) demonstrated the effects of ethephon on sex expression in cucumber plants, providing insights into plant developmental biology (Iwahori, Lyons, & Smith, 1970).

Plant Biochemistry

  • Ethylene Evolution in Plant Growth : Warner and Leopold (1969) observed strong growth regulating properties of ethephon due to the liberation of ethylene in plants (Warner & Leopold, 1969).
  • Lecithin Biosynthesis Study : Bjerve (1972) conducted a study on lecithin biosynthesis using 2-trimethylaminoethylphosphonic acid, shedding light on cellular biochemistry processes (Bjerve, 1972).

Chemical Synthesis and Analysis

  • N-Acylated Phosphonopeptides : Solodenko, Kasheva, and Kukhar (1991) prepared N-acylated phosphonopeptides with free phosphonic group, an important contribution to chemical synthesis (Solodenko, Kasheva, & Kukhar, 1991).
  • Analysis of Phosphate and Phosphonate Compounds : Karlsson (1970) developed methods for the analysis of compounds containing phosphate and phosphonate using gas-liquid chromatography and mass spectrometry (Karlsson, 1970).

properties

CAS RN

5148-60-7

Product Name

2-Trimethylaminoethylphosphonic acid

Molecular Formula

C5H15NO3P+

Molecular Weight

168.15 g/mol

IUPAC Name

trimethyl(2-phosphonoethyl)azanium

InChI

InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1

InChI Key

VCANKBLUHKRQLL-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCP(=O)(O)O

Canonical SMILES

C[N+](C)(C)CCP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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